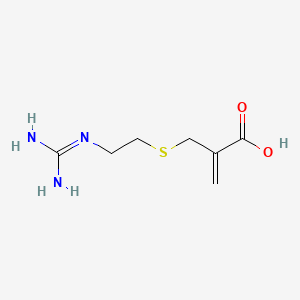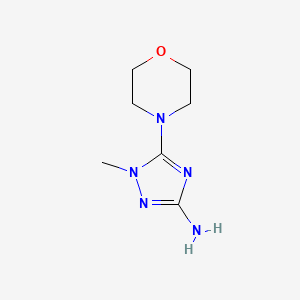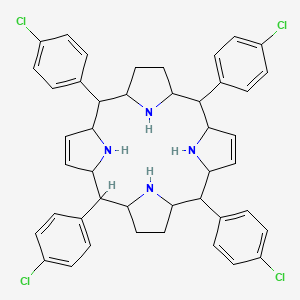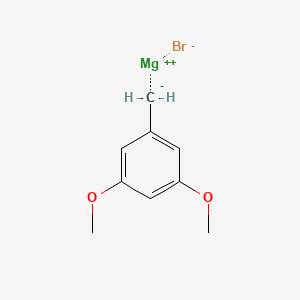
alpha-(Guanidinoethylthiomethyl)acrylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Guanidinoethylthiomethyl)acrylic Acid: is a compound that features a unique combination of functional groups, including a guanidino group, a thioether linkage, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Guanidinoethylthiomethyl)acrylic Acid typically involves the reaction of guanidine derivatives with thioether-containing acrylic acid precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product formation.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and control the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(Guanidinoethylthiomethyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under specific conditions.
Reduction: The acrylic acid moiety can be reduced to the corresponding saturated carboxylic acid.
Substitution: The guanidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Substituted guanidino derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(Guanidinoethylthiomethyl)acrylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of alpha-(Guanidinoethylthiomethyl)acrylic Acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thioether and acrylic acid moieties contribute to its reactivity and binding affinity. These interactions can modulate enzymatic activity and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Acrylic Acid: Shares the acrylic acid moiety but lacks the guanidino and thioether groups.
Guanidine Derivatives: Contain the guanidino group but differ in other functional groups.
Thioether-Containing Compounds: Feature the thioether linkage but vary in other structural aspects.
Uniqueness: Alpha-(Guanidinoethylthiomethyl)acrylic Acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
77102-29-5 |
|---|---|
Molekularformel |
C7H13N3O2S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
2-[2-(diaminomethylideneamino)ethylsulfanylmethyl]prop-2-enoic acid |
InChI |
InChI=1S/C7H13N3O2S/c1-5(6(11)12)4-13-3-2-10-7(8)9/h1-4H2,(H,11,12)(H4,8,9,10) |
InChI-Schlüssel |
IHMMEFLVYSASAM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)






![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)

![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)

